![molecular formula C30H34B2O8 B13661986 [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes methoxymethoxy groups and a dioxaborolan moiety attached to a naphthalene backbone. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
準備方法
The synthesis of [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene backbone, which is then functionalized with methoxymethoxy groups.
Boronic Acid Introduction: The dioxaborolan moiety is introduced through a reaction with a suitable boronic acid derivative.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and yield high purity products.
化学反応の分析
[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid can undergo various chemical reactions:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding a simpler naphthalene derivative.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme inhibition.
Medicine: The compound’s ability to form reversible covalent bonds with diols makes it useful in drug design, particularly for targeting biomolecules with diol-containing structures.
Industry: It can be used in the development of sensors and materials that require specific interactions with diols.
作用機序
The mechanism by which [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic esters with diol-containing molecules. This property is exploited in various applications, including enzyme inhibition and sensor development.
類似化合物との比較
Similar compounds to [3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid include other boronic acid derivatives such as phenylboronic acid and benzylboronic acid. These compounds also form reversible covalent bonds with diols but differ in their structural complexity and specific applications. The unique structure of this compound, with its naphthalene backbone and multiple functional groups, provides distinct advantages in terms of reactivity and specificity in various applications.
特性
分子式 |
C30H34B2O8 |
|---|---|
分子量 |
544.2 g/mol |
IUPAC名 |
[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C30H34B2O8/c1-29(2)30(3,4)40-32(39-29)24-16-20-12-8-10-14-22(20)26(28(24)38-18-36-6)25-21-13-9-7-11-19(21)15-23(31(33)34)27(25)37-17-35-5/h7-16,33-34H,17-18H2,1-6H3 |
InChIキー |
OQKDWWMQDPZURM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B(O)O)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
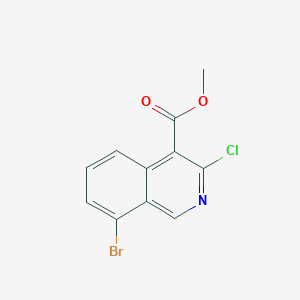
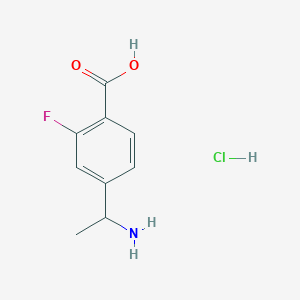
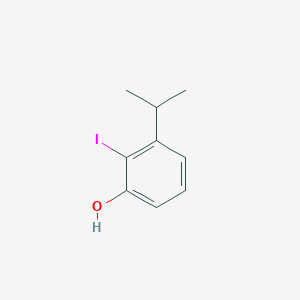
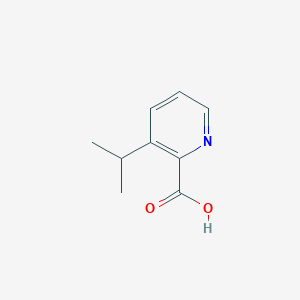
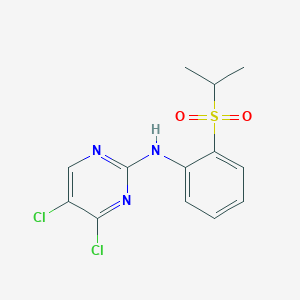
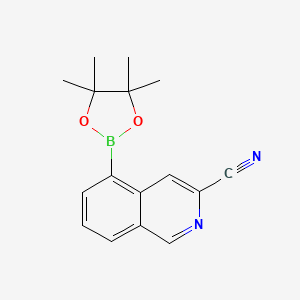

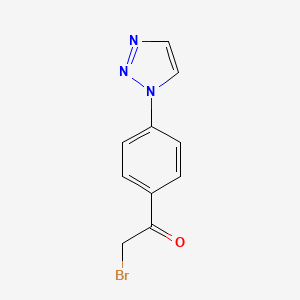
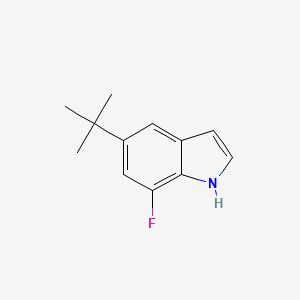
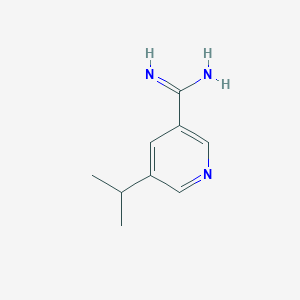
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
